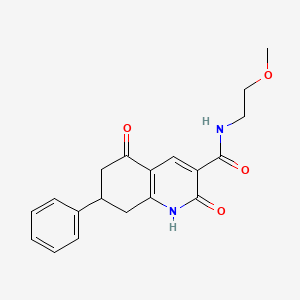![molecular formula C19H22N6O B11031859 1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one](/img/structure/B11031859.png)
1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is fused with a pyrrolidin-2-one moiety and a m-tolyl group. This unique structure contributes to its distinctive chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases as catalysts.
Introduction of the m-tolyl group: This step can be achieved through a substitution reaction, where the m-tolyl group is introduced to the pyrazolo[3,4-d]pyrimidine core using reagents like m-tolyl halides.
Attachment of the pyrrolidin-2-one moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine derivative with a pyrrolidin-2-one precursor under suitable conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the m-tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core or the pyrrolidin-2-one moiety can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the m-tolyl group can yield m-toluic acid or m-tolualdehyde, while reduction of the pyrazolo[3,4-d]pyrimidine core can yield dihydropyrazolo[3,4-d]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ter-Butyl-3-P-Tolyl-1H-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine: This compound shares a similar pyrazolo[3,4-d]pyrimidine core but differs in the substituents attached to the core.
3-(4-Amino-1-Tert-Butyl-1H-Pyrazolo[3,4-D]Pyrimidin-3-Yl)Phenol: Another compound with a similar core structure but different functional groups.
Uniqueness
1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core, m-tolyl group, and pyrrolidin-2-one moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C19H22N6O |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1-[3-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H22N6O/c1-14-5-2-6-15(11-14)25-19-16(12-23-25)18(21-13-22-19)20-8-4-10-24-9-3-7-17(24)26/h2,5-6,11-13H,3-4,7-10H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
GERWPKCJMSBGJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCCN4CCCC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-ethoxy-4,4,6-trimethyl-1-[5-methyl-2-phenyl-4-(phenylcarbonyl)-1H-pyrrol-3-yl]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031782.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B11031795.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11031800.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide](/img/structure/B11031804.png)
![N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}benzenesulfonamide](/img/structure/B11031805.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11031811.png)
![2-{[6-(cyclohexylsulfonyl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11031818.png)

![N-(4-{3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide](/img/structure/B11031841.png)
![2-[2-(methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid](/img/structure/B11031842.png)
![Tetramethyl 7'-ethoxy-6'-(4-fluorobenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031848.png)
![N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11031850.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11031852.png)
![2-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B11031862.png)
